molecular formula C10H10ClNOS B3276263 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one CAS No. 63754-99-4

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one

Cat. No.: B3276263
CAS No.: 63754-99-4
M. Wt: 227.71 g/mol
InChI Key: XXPURFRLHPZDCS-UHFFFAOYSA-N
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Description

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one (CAS 63754-99-4) is a versatile benzothiazole derivative that serves as a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound is a key synthetic intermediate for the development of novel psychoactive agents, particularly in the search for new antidepressants . Research indicates that benzothiazole-based compounds derived from this scaffold show promise as dual-acting agents, targeting both the 5HT1A receptor and the serotonin transporter (SERT) . Such dual activity is a sought-after profile in modern antidepressant development, as it may lead to a faster onset of action and a superior therapeutic profile compared to conventional selective serotonin reuptake inhibitors (SSRIs) . The molecular structure of this compound, with its formula C10H10ClNOS and molecular weight of 227.71 g/mol, provides a platform for further chemical functionalization . The propyl chain on the nitrogen atom and the chloro substituent on the benzothiazole ring are modifiable features that allow researchers to explore structure-activity relationships and optimize binding affinity and selectivity for target receptors . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. It should be handled by qualified professionals in a controlled laboratory setting. For optimal stability, it is recommended to store the material sealed in a dry environment, ideally at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-propyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-2-5-12-8-4-3-7(11)6-9(8)14-10(12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPURFRLHPZDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 3 Propylbenzo D Thiazol 2 3h One and Analogous Derivatives

Classical Synthetic Approaches to the Benzo[d]thiazol-2(3H)-one Ring System

The formation of the benzo[d]thiazol-2(3H)-one scaffold is a cornerstone of synthesizing a wide array of derivatives. This bicyclic system, which features a benzene (B151609) ring fused to a thiazolone ring, is typically constructed through intramolecular cyclization reactions.

The most prevalent and versatile method for synthesizing the benzothiazole (B30560) core involves the condensation and subsequent cyclization of 2-aminothiophenols with a one-carbon electrophile. researchgate.netindexcopernicus.com This approach allows for the incorporation of various substituents on the benzene ring by selecting the appropriately substituted 2-aminothiophenol (B119425) precursor.

The reaction can be carried out with several carbonyl-containing reagents, including phosgene (B1210022), triphosgene, carbonyldiimidazole (CDI), or urea. For instance, the reaction between a 2-aminothiophenol and phosgene or a phosgene equivalent leads to the formation of an intermediate isocyanate or carbamoyl (B1232498) chloride, which then undergoes intramolecular cyclization to yield the benzo[d]thiazol-2(3H)-one.

Alternative, greener approaches have been developed to avoid hazardous reagents like phosgene. One such method involves the oxidative cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of a reducing agent like diethylsilane, catalyzed by an organic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com This process provides an environmentally benign route to the benzothiazolone core. mdpi.com Another strategy employs the reaction of 2-aminothiophenols with aldehydes, followed by oxidation. mdpi.comresearchgate.net For example, using a mixture of H₂O₂/HCl as a catalyst in ethanol (B145695) at room temperature provides an efficient synthesis of 2-substituted benzothiazoles. mdpi.com

The table below summarizes various catalytic systems and reagents used for the cyclization of 2-aminothiophenols.

Catalyst/ReagentCo-reactantConditionsProduct TypeReference
p-Toluene sulfonic acid (TsOH·H₂O)β-DiketonesSolvent-free, Room Temp2-Substituted Benzothiazoles organic-chemistry.org
Polyphosphoric acidAromatic acidsN/A2-Substituted Benzothiazoles indexcopernicus.com
Bakers' yeastAldehydesDCM, Room Temp2-Substituted Benzothiazoles researchgate.net
H₂O₂/HClAldehydesEthanol, Room Temp2-Substituted Benzothiazoles mdpi.com
Diethylsilane/DBNCO₂5 MPaBenzo[d]thiazol-2(3H)-ones mdpi.com

This table presents a selection of reported methods and is not exhaustive.

Carbonylation strategies provide a direct route to the C-2 carbonyl group of the benzo[d]thiazol-2(3H)-one ring. These methods can utilize carbon monoxide (CO) or other carbonyl sources. A notable example is the use of 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, a stable and recyclable solid carbonyl source. organic-chemistry.org This reagent facilitates the one-pot synthesis of benzo[d]thiazol-2(3H)-ones from 2-aminothiophenols under neutral or acidic conditions, affording the products in very good yields. organic-chemistry.org

Cobalt-catalyzed cascade reactions have also been developed. For instance, the reaction of N-aryl thiocarbamoyl fluorides with water proceeds through hydrolysis followed by C-H thiolation to give 3-alkyl-2(3H)-benzothiazolones, avoiding the use of malodorous and toxic reagents. researchgate.net

Targeted Synthesis of 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one

The synthesis of the specifically substituted this compound requires a strategic approach that combines the formation of the core ring system with the regioselective introduction of the chloro and propyl groups.

A logical synthetic pathway begins with a pre-functionalized precursor. The most direct route involves using 2-amino-5-chlorothiophenol (B1271911) as the starting material. This precursor already contains the necessary chlorine atom at the correct position (which will become position 6 after cyclization). The synthesis of this intermediate can be achieved from 4-chloroaniline (B138754) through a Herz reaction, which involves treatment with disulfur (B1233692) dichloride (S₂Cl₂) to form a Herz salt (a 1,2,3-benzodithiazolium chloride), followed by hydrolysis and reduction to yield the desired 2-amino-5-chlorothiophenol. mdpi.com

Once 2-amino-5-chlorothiophenol is obtained, it can be cyclized using the methods described in section 2.1 to form 6-chlorobenzo[d]thiazol-2(3H)-one. This intermediate serves as the direct precursor for the final N-alkylation step.

Regioselective Chlorination: If starting with the unsubstituted benzo[d]thiazol-2(3H)-one, direct chlorination would be required. Electrophilic aromatic substitution on the benzothiazole ring system is complex due to the presence of the heteroatoms. However, methods for the regioselective halogenation of related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) have been developed, often requiring specific catalysts or directing groups to control the position of substitution. nih.govacs.org Palladium-catalyzed direct halogenation has been reported for benzothiadiazole derivatives, which could potentially be adapted. acs.org However, starting with the chlorinated precursor is generally more efficient and avoids issues with regioselectivity.

Propyl Substitution: The final step in the synthesis is the introduction of the propyl group onto the nitrogen atom of the thiazolone ring. This is typically achieved via a standard N-alkylation reaction. The 6-chlorobenzo[d]thiazol-2(3H)-one intermediate is treated with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base. The base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the acidic N-H of the thiazolone, generating a nucleophilic anion that subsequently attacks the propyl halide in an Sₙ2 reaction to yield the final product, this compound. This type of one-step nucleophilic substitution is a common method for producing N-alkylated benzothiazole derivatives. nih.gov

A plausible synthetic scheme is outlined below: Step 1: Synthesis of 6-chlorobenzo[d]thiazol-2(3H)-one

React 2-amino-5-chlorothiophenol with a carbonyl source (e.g., triphosgene, CDI) in an appropriate solvent.

Step 2: N-propylation

Treat 6-chlorobenzo[d]thiazol-2(3H)-one with 1-bromopropane and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone.

Derivatization Strategies for Enhancing Pharmacological Profiles

The benzo[d]thiazol-2(3H)-one scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. nih.govpcbiochemres.com Derivatization is a key strategy to modulate potency, selectivity, and pharmacokinetic properties.

Modifications are typically made at three main positions:

The N-3 position: Alkylation or arylation at the nitrogen atom is a common strategy. Studies have shown that introducing various alkyl or benzyl (B1604629) groups can significantly impact activity. For example, a series of 34 benzo[d]thiazol derivatives with different N-substituents were synthesized and evaluated for antidepressant and anticonvulsant effects, with specific alkyl derivatives showing high efficacy. nih.gov

The C-6 position: The benzene ring can be substituted with various functional groups. The presence of electron-withdrawing groups like halogens (e.g., chlorine in the target compound) or nitro groups, or electron-donating groups like methoxy, can influence the electronic properties of the ring system and its interaction with biological targets. semanticscholar.org For instance, 6-nitrobenzo[d]thiazol-2-ol showed potent antibacterial activity. semanticscholar.org

The C-2 position: While the target compound is a 2-one, other derivatives feature different functionalities at C-2. For example, 2-aminobenzothiazoles can be acylated or converted into Schiff bases to produce compounds with anticonvulsant or antimicrobial properties. nih.govresearchgate.net

A study focusing on anti-inflammatory properties led to the discovery of a potent CB2 agonist based on the benzo[d]thiazol-2(3H)-one scaffold, demonstrating that targeted derivatization can yield compounds capable of counteracting inflammatory processes. nih.gov The table below highlights how different derivatizations of the benzothiazole core have led to varied pharmacological activities.

Derivative ClassKey Structural ModificationReported Pharmacological ActivityReference
N-Alkyl/Benzyl BenzothiazolonesSubstitution at N-3 positionAntidepressant, Anticonvulsant nih.gov
6-Nitro/Hydroxy BenzothiazolesSubstitution at C-6 positionAntibacterial semanticscholar.org
N-Acyl-2-aminobenzothiazolesAcylation of C-2 amino groupAnticonvulsant nih.gov
3-Arylbenzothiazolin-2-onesArylation at N-3 positionAnti-inflammatory (CB2 Agonist) nih.gov

This table illustrates the versatility of the benzothiazole scaffold in drug discovery.

N-Alkylation and N-Acylation of the Benzo[d]thiazol-2(3H)-one Moiety

The introduction of substituents at the N-3 position of the benzo[d]thiazol-2(3H)-one core is a critical step in the synthesis of the target compound and its analogs. This is typically achieved through N-alkylation or N-acylation reactions.

N-Alkylation: This process involves the reaction of the parent benzothiazolone, such as 6-chlorobenzo[d]thiazol-2(3H)-one, with an alkyl halide (e.g., propyl bromide or iodide) in the presence of a base. The base, commonly sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the nitrogen of the thiazolone ring, forming a nucleophilic anion that subsequently attacks the electrophilic alkyl halide. researchgate.net The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.net For instance, the N-alkylation of iodo-benzothiazole has been successfully performed in acetonitrile using an excess of iodo-butane, although it required heating at 95 °C for several days. researchgate.net The presence of electron-withdrawing groups, such as the chloro group at the C-6 position, can decrease the nucleophilicity of the nitrogen atom, potentially requiring more stringent reaction conditions. researchgate.net

N-Acylation: This reaction introduces an acyl group to the nitrogen atom and is fundamental for creating amide derivatives. Acylation can be carried out using various acylating agents, including acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. umpr.ac.idresearchgate.net For example, 1,3-benzothiazol-2(3H)-one can be acylated with chloroacetyl chloride to afford the corresponding 3-substituted derivative. researchgate.net An alternative and greener approach involves the direct use of carboxylic acids as acetylating agents, which avoids corrosive and moisture-sensitive reagents. umpr.ac.id N-acylated benzotriazoles are also effective acylating agents for amines. organic-chemistry.org The acylation of the exocyclic amino group of 2-aminobenzothiazoles is a related, well-established transformation. mdpi.com

A study on N-acylated and N-alkylated 2-aminobenzothiazoles found that derivatives N-alkylated with a chain carrying a phenyl or naphthalene (B1677914) moiety showed significant biological activity. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

ReactantReagentProduct TypeConditionsReference
1,3-Benzothiazol-2(3H)-oneAllyl bromideN-AlkylatedBase catalysis researchgate.net
1,3-Benzothiazol-2(3H)-oneChloroacetyl chlorideN-AcylatedBase catalysis researchgate.net
2-AminobenzothiazoleAcetic AcidN-AcetylatedRefluxing umpr.ac.id
Iodo-benzothiazoleIodo-butaneN-AlkylatedCH3CN, 95 °C, 3-5 days researchgate.net

Substituent Variation on the Benzene Ring (e.g., at C-6 position)

Modifying the substituents on the benzene portion of the benzothiazolone scaffold is a key strategy for tuning the molecule's properties. The synthesis of the 6-chloro derivative, for example, typically starts with a correspondingly substituted aniline (B41778).

The foundational method for creating the benzothiazole ring is the condensation of a 2-aminothiophenol with various reagents. derpharmachemica.com To produce 6-substituted derivatives like 6-chlorobenzo[d]thiazol-2(3H)-one, the synthesis often begins with a p-substituted aniline, such as 4-chloroaniline. researchgate.net This starting material can be reacted with potassium or ammonium (B1175870) thiocyanate (B1210189) in the presence of a catalyst like bromine or copper, in a solvent such as glacial acetic acid, to form a 2-amino-6-chlorobenzothiazole (B160215) intermediate. derpharmachemica.comresearchgate.net Subsequent hydrolysis of the 2-amino group under appropriate conditions yields the desired 6-chlorobenzo[d]thiazol-2(3H)-one.

Researchers have synthesized a variety of C-6 substituted benzothiazoles to explore structure-activity relationships. For instance, derivatives with methyl, researchgate.net ethoxy, nih.gov and nitro groups mdpi.com at the C-6 position have been prepared. The synthesis of 6-substituted-2-aminobenzothiazoles often involves the reaction of the corresponding substituted aniline with ammonium thiocyanate and bromine. derpharmachemica.com In one study, 6-substituted 2-aminobenzothiazoles were further functionalized by reacting them with ethyl chloroacetate (B1199739) and then hydrazine (B178648) hydrate (B1144303) to create acetohydrazides, demonstrating how C-6 substitution is incorporated into multi-step synthetic pathways. nih.gov The presence of electron-withdrawing groups like chloro or nitro at the C-6 position has been shown to be important for the biological activity of certain derivatives. nih.gov

Side Chain Modifications and Linker Length Optimization

Once the N-propyl group is attached, further modifications to this side chain, or optimization of the linker length (i.e., changing from propyl to other alkyl chains), are crucial for refining the molecule's interactions with biological targets. Research on analogous benzothiazinones (BTZs) has shown that side chain modifications can significantly improve physicochemical properties like aqueous solubility and bioavailability. mdpi.comnih.gov

Strategies for side chain modification include altering the length of the alkyl chain, introducing different functional groups, or incorporating cyclic moieties. For example, in a series of benzothiazol-2(3H)-one derivatives, acetic acid and acetamide (B32628) side chains were introduced at the N-3 position. nih.govthieme-connect.com This was achieved by first reacting the parent benzothiazolone with ethyl bromoacetate, followed by hydrolysis to the acid or amidation with various amines. nih.govthieme-connect.com

Optimization of linker length involves synthesizing a series of compounds with varying numbers of carbon atoms in the N-alkyl chain to find the optimal distance for biological interactions. Studies on related compounds have shown that a three-carbon atom distance can be optimal for certain activities. mdpi.com

In the development of anti-mycobacterial agents, researchers have extensively modified the side chains of BTZ compounds. mdpi.comnih.govresearchgate.net One approach involved opening cyclic piperidinyl or piperazinyl rings in the side chain to create more diverse and soluble analogs. mdpi.comresearchgate.net Another strategy involved creating hybrid molecules by linking the benzothiazole scaffold to other heterocyclic systems, such as 1,2,3-triazoles, via a linker. rsc.org These modifications highlight the broad scope for derivatization at the N-3 position to enhance the compound's profile.

Table 2: Examples of Side Chain and Linker Modifications

ScaffoldModification StrategyExample Side ChainPurposeReference
1,3-Benzothiazol-2(3H)-oneFunctional Group Introduction-CH2COOHIntroduce acidic moiety nih.govthieme-connect.com
5-Chloro-1,3-benzothiazol-2(3H)-oneAmide Formation-CH2CONH-R (e.g., R=piperazinyl)Explore amide derivatives nih.gov
Benzothiazinone (BTZ)Ring OpeningAcyclic amine chainsImprove solubility mdpi.comresearchgate.net
BenzothiazoleHybridizationLinker to 1,2,3-triazoleCreate hybrid molecules rsc.org

Modern Synthetic Techniques for Benzo[d]thiazol-2(3H)-one Scaffolds

Modern organic synthesis emphasizes efficiency, sustainability, and the development of novel molecular structures. Several advanced techniques have been applied to the synthesis of benzothiazolone scaffolds, reducing reaction times, improving yields, and enabling greener chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation for internal heating, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. thieme-connect.comtandfonline.com This technique has been successfully applied to the synthesis of various benzothiazole derivatives. mdpi.comscielo.br

For example, the synthesis of 1,3-benzothiazol-2(3H)-one from o-aminothiophenol and urea, which conventionally takes 24 hours with external heating, was completed in just 10 minutes with an 85% yield using microwave irradiation. thieme-connect.com Similarly, 5-chloro-1,3-benzothiazol-2(3H)-one and its 6-acyl derivatives have been efficiently prepared using this method. nih.govthieme-connect.com The condensation of 2-aminothiophenols with chloroacetyl chloride to form 2-chloromethyl-benzothiazole was also achieved in 10 minutes under microwave conditions. mdpi.com These examples demonstrate that microwave-assisted synthesis is a highly effective and green method for preparing the core benzothiazolone structure and its derivatives. scielo.br

Catalytic Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more selective and efficient. Various catalytic systems have been developed for the synthesis of benzothiazoles. These include metal-based catalysts, acid catalysts, and organocatalysts.

Transition metal catalysis is frequently used for forming the key C-S and C-N bonds in the benzothiazole ring. nih.gov For instance, RuCl3 has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles. nih.gov Palladium catalysts like Pd(OAc)2 are effective for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov More recently, cheaper and less toxic Ni(II) salts have proven to be excellent catalysts for the same reaction, making the process more suitable for industrial application. nih.gov Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, has been used to synthesize 6-chloro-2-phenylbenzo[d]thiazole in a regioselective manner from 2,6-dichlorobenzothiazole (B1293530) and arylboronic acid, often promoted by microwave heating. derpharmachemica.comderpharmachemica.com

Acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) or polyphosphoric acid (PPA), are also used to promote the condensation reactions that form the benzothiazole ring. derpharmachemica.commdpi.com

One-Pot Synthetic Procedures

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and environmental impact. jetir.org They reduce the amount of solvent waste and simplify purification processes.

Several one-pot procedures have been developed for benzothiazole synthesis. derpharmachemica.commdpi.com A one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol has been reported for the synthesis of benzothiazoles under mild conditions. mdpi.com Another approach involves the condensation of 2-aminothiophenol with various aromatic aldehydes in the presence of a catalyst like ammonium chloride to produce 2-substituted benzothiazoles in a single step. jetir.org

The synthesis of benzoxazole/benzothiazole-substituted esters has been achieved via a one-pot strategy involving the Michael addition of substituted 2-aminophenols/2-aminobenzenethiols to α,β-unsaturated esters, showcasing a selective construction of C-N and C-S bonds. mdpi.com These multi-component reactions represent an atom-economical and environmentally friendly approach to generating complex benzothiazole derivatives from simple starting materials. nih.gov

Analytical and Spectroscopic Confirmation of Synthesized Compounds (Methodological Aspects)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

For a compound like This compound , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-propyl group. The aromatic region would typically show a set of multiplets for the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the chloro and thiazolone moieties. The propyl group would be characterized by three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the thiazolone ring (typically in the range of 160-180 ppm), the aromatic carbons, and the three carbons of the propyl group.

Interactive Table 1: Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic-H7.0 - 7.8m
N-CH₂-CH₂-CH₃3.8 - 4.2t
N-CH₂-CH₂-CH₃1.6 - 2.0sextet
N-CH₂-CH₂-CH₃0.8 - 1.2t
Note: This is a generalized prediction. Actual values may vary.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in confirming their identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

For This compound , the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion and any chlorine-containing fragments. For example, in the mass spectrum of the related 6-chloro-3H-benzo[d] mdpi.comspectrabase.comdithiazolium chloride, the molecular ion is observed at m/z 189.955, and the isotopic pattern confirms the presence of a chlorine atom mdpi.com.

Infrared (IR) Spectroscopy:

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to display characteristic absorption bands. A strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the thiazolone ring. The C-N stretching vibration would likely appear in the 1350-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

For comparison, the IR spectrum of 6-chloro-3H-benzo[d] mdpi.comspectrabase.comdithiazolium chloride shows characteristic peaks for C=N and aromatic C-C stretching vibrations mdpi.com.

Interactive Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Amide)1680 - 1720Strong
Aromatic C-H3000 - 3100Medium
Aliphatic C-H2850 - 2960Medium
C-N1350 - 1250Medium
C-Cl600 - 800Medium-Strong
Note: This is a generalized prediction. Actual values may vary.

Pharmacological Characterization and Biological Activities

Evaluation of Specific Biological Activities of Benzo[d]thiazol-2(3H)-one Derivatives

Research into benzo[d]thiazol-2(3H)-one derivatives has unveiled a range of biological effects, which are largely attributable to the nature and position of various substituent groups on the core structure. These compounds have been synthesized and evaluated for numerous therapeutic applications, including as anticonvulsant, antioxidant, and immunomodulatory agents. mdpi.com

Derivatives of the benzothiazole (B30560) scaffold are recognized for their anti-inflammatory properties. nih.govmdpi.comjyoungpharm.org Studies suggest that their mechanism of action may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), or the modulation of pro-inflammatory cytokines. nih.govjyoungpharm.orgnih.gov For instance, one study highlighted a derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, for its ability to significantly decrease the activity of the inflammatory factors IL-6 and TNF-α. nih.gov

Cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The two main isoforms, COX-1 and COX-2, are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov While COX-1 is typically associated with maintaining normal physiological functions, COX-2 is inducible and its expression increases during inflammation. nih.gov

Several studies have evaluated benzothiazole derivatives for their ability to inhibit these enzymes. In one such study, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were assessed for their inhibitory potential against COX-1 and COX-2, identifying a potent and selective COX-2 inhibitor. mdpi.com Another study on thiazole (B1198619) derivatives of indomethacin (B1671933) found them to be selective inhibitors of COX-2. mdpi.com Research on dihydropyrazole derivatives has also shown that some compounds exhibit prominent and selective COX-2 inhibitory activity. ekb.eg A study on thiazole derivatives revealed that compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) was a non-selective COX-1/COX-2 inhibitor, whereas compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) acted as a selective COX-2 inhibitor. mdpi.com

Table 1: COX-1/COX-2 Inhibition by Selected Thiazole and Benzothiazole Derivatives
CompoundTargetInhibition / IC₅₀Reference
MofezolacCOX-1IC₅₀ = 0.0079 µM jyoungpharm.org
MofezolacCOX-2IC₅₀ > 50 µM jyoungpharm.org
P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole)COX-1IC₅₀ = 19 µM jyoungpharm.org
P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole)COX-2IC₅₀ > 50 µM jyoungpharm.org
Compound 4b (Dihydropyrazole derivative)COX-2IC₅₀ = 0.35 ± 0.02 µM ekb.eg
Celecoxib (Reference Drug)COX-2IC₅₀ = 0.41 ± 0.03 µM ekb.eg

The benzothiazole nucleus is a core component of many compounds demonstrating significant antimicrobial activity. nih.govnih.gov This includes effectiveness against a wide array of bacteria and fungi, with some derivatives showing promise in overcoming drug-resistant strains. researchgate.net

Derivatives of 6-chlorobenzothiazole have been a particular focus of antibacterial research. Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov In one study, a series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives demonstrated moderate to good inhibition against these bacteria at concentrations of 12.5–100 µg/mL. nih.gov Another investigation found that derivatives of 6-chlorobenzothiazole-based thiazolidinone showed high activity, with one compound being particularly effective against P. aeruginosa, including resistant strains. nih.gov The introduction of a 6-chloro substituent on the benzothiazole ring has been shown to enhance antibacterial potency in certain molecular frameworks. For example, the benzothiazole analogue of triclocarban, which features a 6-chloro-1,3-benzothiazole moiety, was found to be highly active.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 6-Chlorobenzothiazole Derivatives Against Various Bacteria
Compound TypeBacterial StrainActivity (MIC)Reference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesS. aureus, E. coli, P. aeruginosa, K. pneumoniae12.5–100 µg/mL nih.gov
Compound 2eC (TCC analogue)S. aureus8 µg/mL
Compound 2bF (TCC analogue)S. aureus8 µg/mL
Triclocarban (TCC) (Reference)S. aureus16 µg/mL
Compound 2bB (TCC analogue)E. faecalisMore active than TCC

The antifungal potential of benzothiazole derivatives is also well-documented. nih.gov Compounds featuring the 6-chlorobenzothiazole structure have been tested against various fungal pathogens. A study of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives showed good activity against a panel of five fungi, including Candida albicans and Aspergillus niger, with MIC values as low as 12.5 µg/mL for the most active compounds. nih.gov Other research has synthesized novel 2-amino-6-chlorobenzothiazole (B160215) derivatives which exhibited moderate to good antifungal activity, with some compounds showing efficacy equal to standard drugs against Aspergillus flavus. Additionally, copper surfactant complexes of 2-amino-6-chloro benzothiazole have been evaluated for their fungitoxicity against Alternaria alternata. nih.gov

Table 3: Antifungal Activity of Selected 6-Chlorobenzothiazole Derivatives
Compound Type/Specific CompoundFungal StrainActivity (MIC)Reference
Triazolo-thiadiazole derivatives (6c, 6d, 6f)C. albicans, A. niger, A. flavus, etc.12.5 µg/mL & 25 µg/mL nih.gov
Oxadiazole derivatives (7e, 7g, 8)C. albicans, A. niger, A. flavus, etc.12.5 µg/mL & 25 µg/mL nih.gov
2-amino-6-chlorobenzothiazole derivativesA. flavusEqual to standard drug
2-amino-6-chlorobenzothiazole derivativesC. albicansWeak activity

The benzothiazole scaffold is a key feature in many compounds investigated for their anticancer properties. nih.gov These derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines.

A study of novel benzothiazole derivatives revealed that a compound identified as B7, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, significantly inhibited the proliferation of A431 (skin carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines. nih.gov This compound also promoted apoptosis and induced cell cycle arrest. nih.gov In another study, dichlorophenyl-containing chlorobenzothiazole derivatives showed potent anticancer activity against nine different cancer cell lines, with a particularly low GI₅₀ value of 7.18 x 10⁻⁸ M against non-small cell lung cancer (HOP-92). Furthermore, research on N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol reported IC₅₀ values of 68 µg/mL and 121 µg/mL, respectively, against the human lung carcinoma cell line A549. researchgate.net

Table 4: Cytotoxic Effects of Selected Benzothiazole Derivatives on Cancer Cell Lines
CompoundCell LineActivity MetricValueReference
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7)A431, A549, H1299Significant Proliferation Inhibition- nih.gov
Dichlorophenyl containing chlorobenzothiazole (51)HOP-92 (Non-small cell lung cancer)GI₅₀7.18 x 10⁻⁸ M
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)LungA549IC₅₀68 µg/mL researchgate.net
6-nitrobenzo[d]thiazol-2-ol (C)LungA549IC₅₀121 µg/mL researchgate.net
Derivative 16DU-145 (Prostate)CC₅₀8 ± 3 µM nih.gov
Derivative 17HepG2 (Liver)CC₅₀8 ± 2 µM nih.gov
Derivative 17DU-145 (Prostate)CC₅₀9 ± 2 µM nih.gov

Anticancer and Cytotoxic Effects

Inhibition of Tumor-Related Enzymes (e.g., Indoleamine 2,3-dioxygenase, Thymidine Phosphorylase)

Indoleamine 2,3-dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that is a key regulator of immune responses. biorxiv.org Its inhibition is a promising strategy in cancer immunotherapy. nih.govnih.gov IDO is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway, which metabolizes tryptophan. biorxiv.orgnih.gov Overexpression of IDO in the tumor microenvironment can lead to suppression of T-cell responses, allowing cancer cells to evade the immune system. nih.govnih.gov

While direct inhibitory data for 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one on IDO is not specified, research on related structures provides a basis for potential activity. The development of IDO inhibitors is an active area of research, with compounds like 1-methyl-tryptophan being studied for their ability to enhance anti-tumor immunity. nih.gov

Thymidine Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) metabolism and is also known as platelet-derived endothelial cell growth factor (PD-ECGF). sci-hub.se Overexpression of TP is found in various solid tumors and is associated with poor prognosis due to its role in promoting angiogenesis. sci-hub.senih.govmdpi.com Consequently, inhibitors of TP are being investigated as potential anti-cancer drugs. sci-hub.senih.govmdpi.com

Numerous classes of compounds have been identified as TP inhibitors. nih.gov The development of potent TP inhibitors, such as TPI (5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil (B121893) hydrochloride), which is used in combination with the cytotoxic agent trifluridine, highlights the therapeutic potential of targeting this enzyme. sci-hub.semdpi.com Although specific studies on the TP inhibitory activity of this compound are not available, the broader field of research suggests that novel heterocyclic compounds are continuously being explored for this purpose. nih.gov

Central Nervous System (CNS) Activities

Benzothiazole derivatives have been shown to possess a wide range of pharmacological effects on the central nervous system. nih.gov

Research into new benzo[d]thiazol derivatives has revealed their potential as antidepressant agents. nih.gov In a study investigating a series of these compounds, many showed significant antidepressant effects in the forced swimming test, a common animal model for screening antidepressant activity. nih.gov Specifically, compounds 2c and 2d from this series demonstrated a more significant decrease in immobility time compared to the standard antidepressant fluoxetine. nih.gov The mechanism for this antidepressant activity is suggested to be related to an increase in the concentrations of serotonin (B10506) and norepinephrine (B1679862). nih.gov

Compound% Decrease in Immobility Time
2c 89.96%
2d 89.62%
Fluoxetine 83.62%
Data sourced from a study on the antidepressant effects of benzo[d]thiazol derivatives. nih.gov

The anticonvulsant properties of benzothiazole derivatives have also been a subject of investigation. nih.gov In the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures, several newly synthesized benzo[d]thiazol derivatives showed notable anticonvulsant effects. nih.gov Among these, compounds 3n and 3q were identified as having the highest anticonvulsant activity, with their efficacy being comparable to established antiepileptic drugs like phenobarbital (B1680315) and valproate. nih.gov

Furthermore, other studies have explored the anticonvulsant potential of related heterocyclic compounds. For example, a 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated neuroprotective and anti-inflammatory properties in a zebrafish model of epilepsy induced by pentylenetetrazole. nih.gov Additionally, some benzothiazolone derivatives have been shown to be effective against maximal electroshock-induced seizures in mice. nih.gov

Dopamine (B1211576) receptors, particularly the D4 subtype, are important targets for the development of antipsychotic drugs. While direct binding data for this compound on dopamine receptors is not explicitly available, research on structurally related compounds provides some context. For instance, a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives were evaluated for their affinity for dopamine D2, D3, and D4 receptors. nih.gov One compound from this series, YM-43611, displayed high affinity for D3 and D4 receptors with a notable selectivity for D4 over D2 receptors. nih.gov This highlights that specific structural modifications on related backbones can lead to potent and selective dopamine receptor ligands. nih.gov

Sigma receptors, including the σ1 and σ2 subtypes, are implicated in various CNS functions and are targets for therapeutic agents for neurological and psychiatric disorders. nih.govnih.gov A number of benzo[d]thiazol-2(3H)-one derivatives have been synthesized and shown to be potent and selective sigma receptor ligands. nih.govnih.gov

One study reported a series of these compounds with low nanomolar affinity for sigma receptor subtypes. nih.gov Compound 8a from this series showed a high affinity for σ1 receptors (Ki = 4.5 nM) and a 483-fold selectivity over σ2 receptors. nih.gov

Another investigation identified compound 1 [3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one] as a potent σ1 receptor ligand with a Ki value of 0.6 nM and moderate selectivity over the σ2 subtype. nih.gov The structural similarity of this compound to this compound suggests that the latter may also exhibit affinity for sigma receptors.

Compoundσ1 Ki (nM)Selectivity (σ2/σ1)
8a 4.5483-fold
1 0.629
Data sourced from studies on benzo[d]thiazol-2(3H)-one based sigma receptor ligands. nih.govnih.gov

Report on the Pharmacological Profile of this compound

Introduction

Following a comprehensive review of publicly available scientific literature and chemical databases, this report addresses the pharmacological and biological activities of the specific chemical entity, this compound. The investigation was structured to retrieve data pertaining to its serotonin transporter affinity, antidiabetic properties, antioxidant potential, and other relevant biological activities including anti-Alzheimer, anthelmintic, antileishmanial, and nematicidal effects, as per the specified research query.

Findings

Despite a thorough and systematic search using targeted keywords for the compound "this compound" in conjunction with the requested biological activities, no specific research data, experimental results, or pharmacological characterizations for this exact molecule were found in the available scientific literature.

The search did yield information on various related benzothiazole derivatives, highlighting the general interest in this chemical scaffold for a range of biological targets:

Derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide have been evaluated for their antidiabetic activity . nih.gov

The benzothiazole core is a feature in compounds studied for potential anti-Alzheimer's disease applications, with chloro-substituted analogs noted for their inhibitory profiles. nih.govsemanticscholar.org

Various benzothiazole-based compounds have been investigated for their antidepressant effects, which may relate to serotonin transporter interactions. nih.gov

Studies on other heterocyclic structures, such as 3-chloro-6-nitro-1H-indazole, have shown antileishmanial effects. nih.gov

The anthelmintic properties of other related benzothiazole structures, including fluoro benzothiazole Schiff's bases, have been reported. researchgate.netijnrd.org

A broad range of thiazole derivatives has been assessed for antioxidant capabilities. researchgate.net

However, it must be emphasized that these findings pertain to structurally distinct, albeit related, molecules. No direct experimental data for this compound was identified for any of the activities listed in the request.

Due to the absence of specific scientific data for this compound in the public domain, it is not possible to provide the requested article focusing solely on its pharmacological characterization and biological activities. The creation of content for the specified outline would require experimental data that does not appear to be published.

Preclinical Efficacy Studies

In Vitro Pharmacological Evaluation

No published studies were identified that evaluated the in vitro pharmacological properties of 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one.

Cell-Based Assays

There is no available data from cell-based assays investigating the anticancer, antibacterial, or anti-inflammatory activities of this compound. Research on other derivatives, such as 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, has shown activity in cancer cell lines and against inflammatory markers, but these findings are not transferable to the specified compound. nih.gov

Enzyme Inhibition Assays

No information is available regarding the potential for this compound to inhibit specific enzymes.

Receptor Binding Assays

There are no public records of receptor binding assays having been performed for this compound.

In Vivo Efficacy Assessment in Animal Models

A search for in vivo studies in animal models for this compound yielded no results.

Behavioral Models

No data exists on the evaluation of this compound in behavioral models such as the forced swimming test or the maximal electroshock seizure test. Studies on other benzothiazole (B30560) derivatives have shown anticonvulsant effects in such models, but this cannot be attributed to the propyl variant. nih.gov

Disease-Specific Animal Models

There is no information available from studies using disease-specific animal models (e.g., inflammation, infection, diabetes, or nematode models) to assess the efficacy of this compound.

Pharmacokinetic Profiling in Preclinical Species (e.g., brain penetration)

There is no available information regarding the pharmacokinetic profile of this compound in any preclinical species. No studies were found that describe its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to penetrate the blood-brain barrier.

Metabolic Stability in Liver Microsomes (Preclinical)

Specific data on the metabolic stability of this compound in human, rat, mouse, or other preclinical species' liver microsomes is not available in the public domain. The assessment of metabolic stability is a standard in vitro practice in drug discovery to predict how a compound might be cleared in the body. springernature.comresearchgate.netsrce.hr This process typically involves incubating the compound with liver microsomes and measuring its rate of disappearance over time. evotec.com However, no such experimental results have been published for this particular chemical entity.

Computational Chemistry and Drug Design

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. wjarr.com It is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For benzothiazole (B30560) derivatives, molecular docking studies have identified key amino acid residues involved in binding to various protein targets. For instance, in studies of benzothiazole-thiazole hybrids as potential p56lck inhibitors for cancer treatment, docking studies provided insights into the binding patterns within the hinge region, allosteric site, and activation loop of the enzyme. biointerfaceresearch.com Similarly, in the context of antimicrobial agents, docking of benzothiazole derivatives into the active site of E. coli dihydroorotase revealed a reduction in essential hydrogen bonds and an increase in hydrophobic interactions compared to known inhibitors. mdpi.com In another study, the interactions of benzimidazole (B57391) and benzothiazole derivatives with SARS-CoV-2 Mpro showed hydrogen bonding with residues like Thr199 and Leu287. nih.gov

Table 1: Examples of Interacting Residues for Benzothiazole Derivatives with Various Protein Targets

Protein Target Interacting Amino Acid Residues Type of Interaction Reference
p56lck Hinge region, Allosteric site, Activation loop residues Not specified biointerfaceresearch.com
E. coli Dihydroorotase Not specified Hydrophobic interactions, reduced hydrogen bonding mdpi.com
SARS-CoV-2 Mpro Thr199, Leu287, Asp289 Hydrogen bonds, Ionic interactions nih.gov
Triosephosphate Isomerase Tyr102, Ile109, Ile69, Thr70, Tyr103, Lys113 Hydrophobic, Hydrogen bonds, π-stacking nih.gov

Binding Affinity Prediction

Binding affinity prediction estimates the strength of the interaction between the ligand and its target protein, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. wjarr.com Lower binding energy values typically indicate a more stable complex. For N-substituted thiazole (B1198619) derivatives designed as FabH inhibitors, docking studies revealed MolDock scores ranging from -102.612 to -144.236, suggesting strong binding potential. wjarr.com In a study on thiazolyl-pyrazole derivatives as potential anticancer agents targeting the epidermal growth factor receptor (EGFR) kinase, promising binding affinities were observed for several compounds, with values such as -3.4 kcal/mol and -3.0 kcal/mol. nih.gov

Table 2: Predicted Binding Affinities of Thiazole/Benzothiazole Derivatives

Compound Class Protein Target Predicted Binding Affinity/Score Reference
N-substituted thiazole derivatives FabH MolDock Score: -102.612 to -144.236 wjarr.com
Thiazolyl-pyrazole derivatives EGFR Kinase -1.3 to -3.4 kcal/mol nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov

Prediction of Biological Activity Based on Molecular Descriptors

QSAR models are built using molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric, hydrophobic, or topological. nih.gov By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model can be developed. For instance, a QSAR study on novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives with anticancer activity indicated that the natural charge on a specific carbon atom and the energy of the highest occupied molecular orbital (HOMO) were highly involved in the cytotoxic activity against the MCF-7 cell line. nih.gov Another study on benzothiazole derivatives as antimicrobial agents used multiple regression and cross-validation methodology to establish significant correlations between activity and physicochemical parameters. chalcogen.ro

Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives

Descriptor Type Examples Reference
Electronic HOMO/LUMO energies, Natural atomic charges, Electrostatic charges nih.gov
Quantum Chemical Not specified chalcogen.ro
Topological Not specified chalcogen.ro
Physicochemical Not specified chalcogen.ro

Identification of Key Structural Features for Potency

A significant outcome of QSAR studies is the identification of structural features that are crucial for the biological activity of a compound. nih.gov This information is invaluable for designing more potent analogs. For example, 3D-QSAR studies on triazole-bearing compounds as COX-2 inhibitors highlighted the necessity of the triazole and thiazole/oxazole scaffolds for blocking the enzyme. nih.gov These models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would enhance or diminish activity, thus guiding the rational design of new molecules.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comresearchgate.net This approach can significantly reduce the number of compounds that need to be synthesized and tested in the lab. nih.gov The benzothiazole scaffold is a promising candidate for such screening due to its presence in various biologically active molecules. mdpi.com

Once a "hit" compound is identified through virtual screening or other means, lead optimization is the process of chemically modifying the compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov A medicinal chemistry approach for 2-(1H-pyrazol-1-yl)thiazole derivatives successfully generated a series of compounds with improved EP1 receptor antagonist activity and good oral pharmacokinetics, demonstrating the power of hit-to-lead optimization. nih.gov For a compound like 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one, virtual screening could be employed to identify its potential protein targets, and subsequent lead optimization, guided by molecular docking and QSAR, could be used to enhance its therapeutic potential.

Molecular Dynamics Simulations for Conformational Stability and Binding DynamicsNo studies detailing molecular dynamics simulations for this compound to assess its conformational stability or binding dynamics have been found.

It is recommended to consult specialized, proprietary chemical research databases or to commission a specific computational study to obtain the requested information for this particular compound.

Future Perspectives and Research Directions

Development of Novel Benzo[d]thiazol-2(3H)-one Derivatives with Enhanced Specificity and Potency

The future development of therapeutics based on the benzo[d]thiazol-2(3H)-one scaffold hinges on the rational design and synthesis of novel derivatives with improved biological activity. Research has demonstrated that modifications to the core structure can lead to significant enhancements in potency and specificity. For instance, studies on various derivatives have shown that introducing different alkyl or benzyl (B1604629) groups via nucleophilic substitution can yield compounds with significant antidepressant and anticonvulsant effects. nih.gov

Structure-activity relationship (SAR) studies are crucial in this effort. For example, in the development of anticonvulsant agents, attaching a mercapto-triazole moiety to the benzothiazole (B30560) structure has produced compounds with potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Specifically, derivatives featuring fluorobenzyl ether groups at the 6-position of the benzothiazole ring showed high protective indices and low neurotoxicity in preclinical tests. nih.gov Similarly, for antidepressant activity, certain substitutions led to a significant decrease in immobility time in the forced swimming test (FST), with some derivatives outperforming the standard drug fluoxetine. nih.gov

Future work will likely focus on fine-tuning these substitutions to optimize interactions with specific biological targets. The synthesis of focused libraries of compounds, followed by high-throughput screening, will accelerate the discovery of lead candidates with superior pharmacological profiles. researchgate.net

Table 1: Research Findings on Benzo[d]thiazol-2(3H)-one Derivatives

Derivative Class Modification Observed Biological Effect Model System Reference
N-Substituted Benzo[d]thiazol-2-ones Introduction of specific alkyl and benzyl groups High antidepressant and anticonvulsant activity Forced Swimming Test (FST), Maximal Electroshock Seizure (MES) Test nih.gov
6-Alkoxybenzo[d]thiazol-2-yl Acetamides Addition of a mercapto-triazole moiety and fluorobenzyl groups Potent anticonvulsant activity with a high protective index MES Test, scPTZ Seizure Test nih.gov

Exploration of New Therapeutic Indications for 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one Analogs

The benzo[d]thiazole scaffold is considered privileged due to the wide array of biological activities its derivatives exhibit. researchgate.net While initial research on certain analogs has focused on central nervous system disorders like epilepsy and depression, the structural versatility of this scaffold allows for its exploration in numerous other therapeutic areas. nih.govnih.gov

Recent studies have highlighted the potential of benzothiazole derivatives as:

Anticancer Agents: Novel benzothiazole compounds have been synthesized and shown to significantly inhibit the proliferation of cancer cell lines, such as human epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549). nih.gov Molecular docking studies suggest these compounds may act as potent inhibitors of enzymes like the Human Epidermal growth factor receptor (HER). nih.gov

Anti-inflammatory Agents: The same derivatives showing anticancer properties also demonstrated the ability to reduce the expression of inflammatory factors like IL-6 and TNF-α in macrophages, indicating a dual therapeutic potential. nih.gov

Antifungal Agents: The benzothiazole heterocycle is a recognized scaffold for developing potent antifungal agents, with some derivatives currently in the late phases of clinical development for this indication. researchgate.net The sulfur atom within the thiazole (B1198619) ring is believed to play a key role in drug-target interactions. researchgate.net

Antimicrobial Agents: Various derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics like Chloramphenicol. researchgate.netnih.gov

Future research on analogs of this compound should involve broad pharmacological screening to uncover novel activities and expand their potential therapeutic applications beyond their initial targets.

Combination Therapies Involving Benzo[d]thiazol-2(3H)-one Scaffolds

A promising future direction is the use of benzo[d]thiazol-2(3H)-one derivatives in combination therapies. The concept of combining two or more bioactive scaffolds into a single molecule or co-administering different drugs can lead to synergistic effects, enhanced efficacy, or the emergence of new activities. researchgate.net In complex diseases like cancer, combination therapy is a standard of care, and identifying novel agents that can be paired with existing treatments is a key research goal.

The development of hybrid molecules that incorporate the benzothiazole scaffold with other pharmacologically active moieties is an active area of research. For example, combining benzothiazole with a 1,2,3-triazole ring system has been explored to create new compounds for evaluation. researchgate.net This molecular hybridization approach could be applied to analogs of this compound to potentially enhance their potency or grant them additional mechanisms of action, making them suitable candidates for combination regimens. For instance, a derivative with anti-inflammatory properties could be combined with a standard chemotherapeutic agent to target both cancer cell proliferation and the inflammatory tumor microenvironment. nih.gov

Advanced Methodologies in Synthesis and Biological Evaluation

Progress in the development of benzo[d]thiazol-2(3H)-one derivatives is closely linked to innovations in synthetic chemistry and biological screening. Traditional synthetic routes are being supplemented and replaced by more efficient, scalable, and environmentally friendly methods.

Recent advancements in synthesis include:

Electrochemical Synthesis: An electrochemical dehydrogenative cyclization protocol has been developed for creating benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. This method operates under constant current in an undivided cell, offering a green alternative to traditional chemical oxidation. nih.gov

Novel Oxidants: The use of reagents like Selectfluor has enabled the selective oxidation of benzo[d]isothiazol-3(2H)-ones. mdpi.com This provides a controlled and efficient way to produce oxidative derivatives, which have their own unique biological properties. mdpi.com

Click Chemistry: The "click chemistry" approach has been used to synthesize novel bis-heterocycles by linking 2-mercaptobenzothiazole (B37678) and 1,2,3-triazole moieties, demonstrating a modular and efficient way to generate compound libraries. researchgate.net

In biological evaluation, in silico methods are becoming indispensable. Computational tools like molecular docking, SwissADME, and admetSAR are used for virtual screening and to predict the physicochemical, pharmacokinetic, and drug-likeness properties of newly designed compounds. nih.govresearchgate.net These predictive models help in prioritizing the synthesis of molecules that are most likely to succeed in later preclinical stages, saving time and resources. nih.gov

Table 2: Comparison of Synthetic Methodologies for Benzothiazole Derivatives

Methodology Starting Materials Key Features Advantages Reference
Electrochemical Cyclization 2-Mercaptobenzamides Intramolecular N–S bond formation via constant-current electrolysis Environmentally friendly (H₂ as byproduct), avoids harsh chemical oxidants nih.gov
Selective Oxidation Benzo[d]isothiazol-3(2H)-ones Use of Selectfluor as an oxidant in an aqueous system High efficiency, excellent yields, green solvent (water) mdpi.com
Click Chemistry 2-Mercaptobenzothiazole, azides, alkynes Modular synthesis of bis-heterocycles High efficiency, good yields, ability to create diverse libraries quickly researchgate.net

Bridging Preclinical Findings to Translational Research Concepts (excluding human trials)

Translational research aims to bridge the gap between basic science discoveries and their practical application in medicine. nih.gov For compounds like this compound and its analogs, this involves a carefully planned progression from initial in vitro findings to robust in vivo preclinical data that can support potential therapeutic use.

A critical step is the use of appropriate and validated animal models that accurately mimic the human disease state. nih.gov For example, the anticonvulsant properties of benzothiazole derivatives have been identified using the MES and scPTZ seizure models in rodents, which are standard tools for assessing efficacy against seizure spread. nih.gov Similarly, the FST is a widely used model for the preliminary screening of antidepressant activity. nih.gov

To enhance the translational potential of these findings, future research should focus on:

Pharmacokinetics (PK) and Pharmacodynamics (PD): Beyond initial efficacy, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential. In silico predictions can guide this process, but in vivo PK studies are necessary to determine factors like plasma concentration and brain penetration capability. nih.govacs.org

Biomarker Identification: Identifying and utilizing biomarkers can help monitor the biological effects of a compound in preclinical models. For instance, measuring levels of serotonin (B10506) and norepinephrine (B1679862) can help elucidate the mechanism of antidepressant activity. nih.gov

Model Selection: The choice of animal model must be carefully considered. For age-related diseases, using older animals is crucial for the results to be relevant. nih.gov

By meticulously designing preclinical studies and integrating PK/PD data, researchers can build a strong evidence base for the therapeutic potential of novel benzo[d]thiazol-2(3H)-one derivatives, paving the way for future translational development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-chloro-3-propylbenzo[d]thiazol-2(3H)-one with high yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzo[d]thiazole precursors. Key parameters include:

  • Temperature : 80–100°C (to balance reaction rate and side-product formation).
  • Catalysts : Copper(I) iodide or palladium catalysts enhance regioselectivity in cyclization steps .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Monitoring : Use HPLC or TLC to track reaction progress and optimize quenching timing .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities .
  • Spectroscopy : 1H^1H NMR (CDCl3_3) should show a singlet at δ 2.8–3.1 ppm (propyl group) and absence of extraneous peaks .
  • Elemental Analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., C: 54.2%, H: 4.8%, N: 6.3%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or chain length) affect the biological activity of benzo[d]thiazol-2(3H)-one derivatives?

  • Methodological Answer :

  • Case Study : Replacing the propyl group with ethyl reduces cytotoxicity (e.g., IC50_{50} increases from 8.2 μM to >50 μM in MCF-7 cells) due to reduced lipophilicity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or tubulin. Substituents at the 6-position (e.g., Cl vs. Br) alter binding affinity by 1.5–2.0 kcal/mol .
  • Data Table :
Substituent (Position)IC50_{50} (μM)LogP
Cl (6)8.22.1
Br (6)12.42.4
CH3_3 (3)>501.7

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Standardization : Ensure uniform cell lines (e.g., HeLa vs. HepG2) and assay protocols (MTT vs. SRB) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation at the thiazole ring) that may confound results .
  • Dose-Response Curves : Validate activity across 5–6 concentrations to rule out false positives from solvent artifacts .

Q. What strategies improve the selectivity of benzo[d]thiazol-2(3H)-one derivatives for cancer cells over normal cells?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance tumor-specific activation .
  • Targeted Delivery : Conjugate with folate or peptide ligands to exploit receptor-mediated uptake in cancer cells .
  • In Vivo Testing : Compare tumor vs. liver/kidney uptake in xenograft models using radiolabeled compounds (e.g., 14C^{14}C) .

Data Contradiction Analysis

Q. Why do some studies report strong antifungal activity for benzo[d]thiazol-2(3H)-ones, while others show no effect?

  • Methodological Answer :

  • Strain Variability : Test against standardized fungal strains (e.g., ATCC 90028 for Candida albicans) to reduce discrepancies .
  • Solubility Limits : Poor aqueous solubility (>100 μM) may mask activity; use DMSO/carboxymethylcellulose vehicles at non-toxic concentrations .
  • Resistance Mechanisms : Screen for efflux pump overexpression (e.g., CDR1 in C. albicans) using fluconazole-resistant controls .

Experimental Design Recommendations

Q. What in vitro assays are most reliable for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • Apoptosis Assays : Annexin V-FITC/PI staining with flow cytometry quantifies early vs. late apoptosis .
  • Cell Cycle Analysis : PI staining and RNase treatment reveal G2/M arrest (indicative of tubulin targeting) .
  • Combination Studies : Test synergy with cisplatin (fixed-ratio method) to calculate Combination Index (CI) values .

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6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one
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Reactant of Route 2
6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.